Benzyl 3-(mesyloxy)cyclobutanecarboxylate
Overview
Description
Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a chemical compound with the molecular formula C13H16O5S and a molecular weight of 284.33 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a mesyloxy group and a benzyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of Benzyl 3-(mesyloxy)cyclobutanecarboxylate typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or other ring-forming reactions.
Introduction of the mesyloxy group: This step involves the reaction of the cyclobutane derivative with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Benzyl 3-(mesyloxy)cyclobutanecarboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The mesyloxy group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 3-(mesyloxy)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(mesyloxy)cyclobutanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The benzyl ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets .
Comparison with Similar Compounds
Benzyl 3-(mesyloxy)cyclobutanecarboxylate can be compared with similar compounds such as:
Benzyl 3-(tosyloxy)cyclobutanecarboxylate: Similar structure but with a tosyloxy group instead of a mesyloxy group.
Benzyl 3-(bromo)cyclobutanecarboxylate: Similar structure but with a bromo group instead of a mesyloxy group.
Benzyl 3-(hydroxy)cyclobutanecarboxylate: Similar structure but with a hydroxy group instead of a mesyloxy group.
The uniqueness of this compound lies in its specific reactivity and the ability of the mesyloxy group to act as a good leaving group in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 3-methylsulfonyloxycyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWCFIJYNAMMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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